Haplophytine
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Overview
Description
Haplophytine is a member of carbazoles.
Scientific Research Applications
1. Chemical Structure and Synthesis:
- Haplophytine, a heterodimeric alkaloid from Haplophyton cimicidum, is notable for its complex skeleton. This includes a tetracyclic domain with a bridged ketone and an indolic domain (aspidophytine) with a fused lactone, linked at a quaternary carbon center. Notably, under certain conditions, this compound undergoes a reversible 1,2-rearrangement to form an imminium compound (Doris, 2009).
- The synthesis of this compound has been a challenge in natural product synthesis due to its complex polycyclic structure with multiple stereocenters. The molecule's unique properties, like its bridged ketone and aspidophytine domain, have drawn significant interest in synthetic chemistry (Ueda et al., 2009); (Nicolaou et al., 2009).
2. Spectroscopic Properties:
- This compound's molecular and electronic structure has been studied through density functional calculations. It has been noted for its congested framework, two protonation sites of varying basicity, and a strong hydrogen bond, which contribute to its acidic activity. These properties are reflected in its carbonyl vibrations, 13C NMR chemical shifts, and UV absorption spectra (Galasso, 2010).
3. Biological Properties:
- This compound has been identified as the principal bioactive component in Haplophyton cimicidum, valued for its insecticidal properties. This discovery was significant in understanding its role in traditional uses and potential applications in insect control (Raissi et al., 2016).
4. Therapeutic Potential:
- Haplophytin-A, a derivative of this compound, has been shown to induce caspase-8-mediated apoptosis in human promyelocytic leukemia cells. This suggests its potential role in leukemia therapy, highlighting the extrinsic pathway of apoptosis involving the intrinsic pathway (Won et al., 2010).
Properties
CAS No. |
16625-20-0 |
---|---|
Molecular Formula |
C37H40N4O7 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(1S,12R)-12-[(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-18-oxo-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6,8,10-tetraen-9-yl]-7-hydroxy-15-methyl-5,15-diazatetracyclo[10.3.1.01,5.06,11]hexadeca-6(11),7,9-triene-4,16-dione |
InChI |
InChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
SFSFAWRKKRGBKI-ZLEWMSNTSA-N |
Isomeric SMILES |
CN1CC[C@@]2(C3=C(C(=CC=C3)O)N4[C@]1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)[C@@]78CCN9[C@]71[C@@](CCC9)(CC(=O)O1)C=C[C@H]8N6C)OC)OC |
SMILES |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
Canonical SMILES |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
16625-20-0 | |
Synonyms |
haplophytine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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